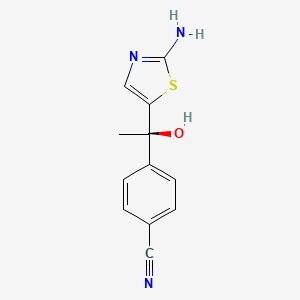![molecular formula C5H8ClF2N B13346453 6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13346453.png)
6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Difluoro-2-azabicyclo[310]hexane hydrochloride is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride typically involves the intramolecular cyclopropanation of alpha-diazoacetates. This reaction is catalyzed by transition metals such as ruthenium (Ru) or cobalt (Co) to form the bicyclic structure . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve batch processes where the key synthetic step is the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This method allows for the production of the compound on a multigram scale, making it feasible for various applications.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or the nitrogen atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-azabicyclohexane derivatives, while reduction can produce partially or fully reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals
Mecanismo De Acción
The mechanism of action of 6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
- cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Uniqueness
6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
Propiedades
Fórmula molecular |
C5H8ClF2N |
|---|---|
Peso molecular |
155.57 g/mol |
Nombre IUPAC |
6,6-difluoro-2-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C5H7F2N.ClH/c6-5(7)3-1-2-8-4(3)5;/h3-4,8H,1-2H2;1H |
Clave InChI |
NUJAJXBZUPQACZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2C1C2(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


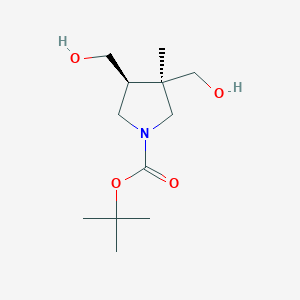
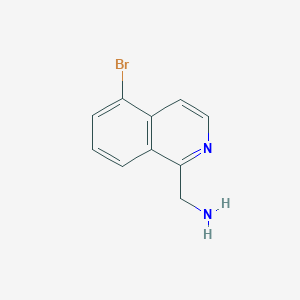
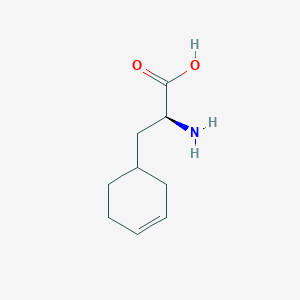
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B13346388.png)
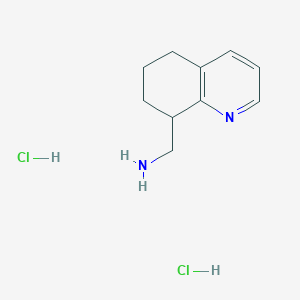
![2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B13346407.png)
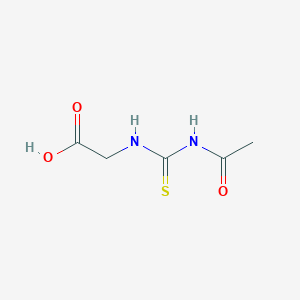

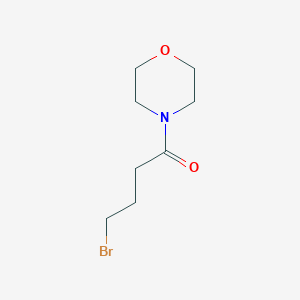

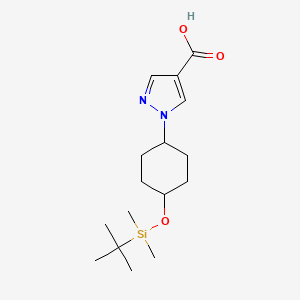
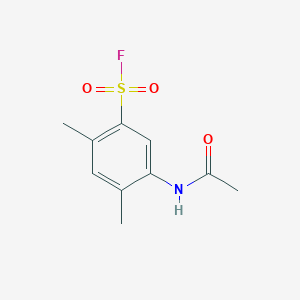
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B13346437.png)
